molecular formula C12H19NO4 B2594823 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate CAS No. 184368-74-9

1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate

Cat. No. B2594823
Key on ui cas rn: 184368-74-9
M. Wt: 241.287
InChI Key: BNDRQMFIDHTNGI-UHFFFAOYSA-N
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Patent
US07129245B2

Procedure details

To a stirred solution of 1-Boc-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine (74.84 g, 226 mmol) in N,N-dimethylformamide (60 mL) was added triethylamine (4.2 mL, 30.2 mmol), palladium acetate (0.100 g, 0.45 mmol), triphenylphosphine (0.235 g, 0.9 mmol), and methanol (24.5 mL) and the solution was placed under an atmosphere of carbon monoxide. After stirring for 48 h, the solvent was removed in vacuo. The residue was chromatographed over silica gel, eluting with 5–10% ethyl acetate in hexane. The product containing fractions were combined and concentrated in vacuo to give 2.35 g (65%) of the title compound as a clear oil.
Quantity
74.84 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.235 g
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH:12]=[C:11](OS(C(F)(F)F)(=O)=O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.[CH3:29][OH:30].CN(C)[CH:33]=[O:34]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([N:8]1[CH2:13][CH:12]=[C:11]([C:29]([O:34][CH3:33])=[O:30])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
74.84 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24.5 mL
Type
reactant
Smiles
CO
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.235 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
eluting with 5–10% ethyl acetate in hexane
ADDITION
Type
ADDITION
Details
The product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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